molecular formula C8H11ClO4S B13257685 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride

5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride

Cat. No.: B13257685
M. Wt: 238.69 g/mol
InChI Key: GPEFMHIAQLZTGK-UHFFFAOYSA-N
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Description

5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₁ClO₄S and a molecular weight of 238.69 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride typically involves the reaction of furan derivatives with sulfonyl chloride reagents. One common method includes the reaction of 5-hydroxymethylfuran with propan-2-ol in the presence of a base to form the intermediate 5-[(Propan-2-yloxy)methyl]furan. This intermediate is then reacted with chlorosulfonic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide or sulfonate ester linkages. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxymethyl)furan-2-sulfonyl chloride
  • 5-(Ethoxymethyl)furan-2-sulfonyl chloride
  • 5-(Chlorosulfonyl)furan-2-carboxylic acid

Comparison

Compared to similar compounds, 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride is unique due to its specific alkoxy substituent, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable for specific synthetic applications where other sulfonyl chlorides may not be as effective .

Properties

Molecular Formula

C8H11ClO4S

Molecular Weight

238.69 g/mol

IUPAC Name

5-(propan-2-yloxymethyl)furan-2-sulfonyl chloride

InChI

InChI=1S/C8H11ClO4S/c1-6(2)12-5-7-3-4-8(13-7)14(9,10)11/h3-4,6H,5H2,1-2H3

InChI Key

GPEFMHIAQLZTGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC=C(O1)S(=O)(=O)Cl

Origin of Product

United States

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